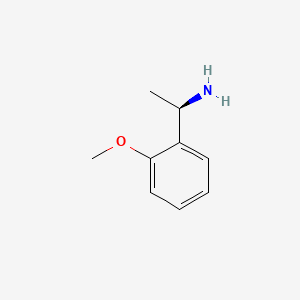

(R)-1-(2-Methoxyphenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQOHAPVLVQKV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357393 | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-23-4 | |

| Record name | (αR)-2-Methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(2-Methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R)-2-Methoxy-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-(2-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Methoxyphenyl)ethanamine, a chiral amine, is a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering insights into its handling, characterization, and application. The derivatives of this compound are utilized as potential ligands in the development of radioiodinated antagonists for imaging 5-HT1A receptors[1].

Section 1: Chemical Identity and Structure

A clear understanding of the compound's identity is the foundation for all scientific work. This compound is a primary amine with a stereocenter at the carbon adjacent to the amino group and a methoxy group at the ortho position of the phenyl ring.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethanamine | [1] |

| CAS Number | 68285-23-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1] |

| InChI Key | VENQOHAPVLVQKV-SSDOTTSWSA-N | |

| SMILES | CC@H(C1=CC=CC=C1OC)N |

Section 2: Core Physical Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and reaction conditions. This compound is a liquid at room temperature[2][4].

| Physical Property | Value | Conditions | Source |

| Boiling Point | 118 °C | 17 mmHg | [1][4] |

| Melting Point | No data available | [4] | |

| Density | No specific data available | ||

| Refractive Index | No specific data available | ||

| Appearance | Liquid | Ambient | [2][4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |

*Note: While specific experimental data for the density and refractive index of the (R)-2-methoxy isomer are not readily found, data for related isomers can provide an approximation. For instance, (R)-1-(4-methoxyphenyl)ethylamine has a reported density of 1.024 g/mL at 20 °C and a refractive index of n20/D 1.533[5]. The presence of the methoxy group generally enhances solubility in organic solvents[2].

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption corresponding to the aryl ether C-O bond should be present around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Signals from the protons on the benzene ring would appear in the downfield region, typically between 6.8 and 7.4 ppm. The ortho, meta, and para protons will exhibit distinct splitting patterns.

-

Methine Proton (-CH(NH₂)-): The proton attached to the stereocenter, adjacent to the nitrogen and the phenyl ring, would likely appear as a quartet around 4.0-4.5 ppm, split by the methyl and amino protons.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected around 3.8 ppm[6].

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range, typically between 1.5 and 3.5 ppm. Its chemical shift is concentration and solvent-dependent.

-

Methyl Protons (-CH₃): A doublet for the methyl protons will be present in the upfield region, likely around 1.3-1.5 ppm, split by the adjacent methine proton.

¹³C NMR:

-

Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed between 110 and 160 ppm. The carbon attached to the methoxy group will be the most downfield.

-

Methine Carbon (-CH(NH₂)-): The chiral carbon atom is expected to have a signal around 50-60 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around 55 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be in the upfield region, typically around 20-25 ppm.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 151. The fragmentation pattern would likely involve the loss of the methyl group (m/z = 136) and cleavage of the benzylic bond.

Section 4: Safety and Handling

This compound is a hazardous chemical that requires careful handling.

| Hazard Information | Details | Source |

| GHS Classification | Acute Toxicity, Inhalation (Category 3); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | [4] |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects. | |

| UN Number | 2735 | [1] |

| Sensitivity | Air Sensitive | [1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Section 5: Experimental Protocol: Boiling Point Determination under Reduced Pressure

The reported boiling point was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.

Principle

A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is lowered.

Methodology: Thiele Tube Method

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.

-

Heating: Place the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil.

-

Vacuum Application: Connect the side arm of the Thiele tube to a vacuum source and a manometer to monitor the pressure. Evacuate the system to the desired pressure (e.g., 17 mmHg).

-

Heating and Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of thecapillary tube.

-

Equilibrium Point: Carefully control the heating rate. The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.

-

Recording: Record the temperature and the pressure from the manometer.

Workflow Diagram

Caption: Workflow for reduced pressure boiling point determination.

Section 6: Structural Isomers and Their Properties

The position of the methoxy group on the phenyl ring significantly influences the physical properties of the molecule.

Caption: Relationship between isomers and physical properties.

References

-

PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubChem. 2-Methoxyphenethylamine. [Link]

-

ChemBK. (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Physico-chemical Properties. [Link]

-

University of Calgary. Supplementary Information. [Link]

Sources

- 1. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. CAS 68285-23-4: (αR)-2-Methoxy-α-methylbenzenemethanamine [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.be [fishersci.be]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

(R)-1-(2-Methoxyphenyl)ethanamine chemical structure and stereochemistry

An In-depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine: Structure, Stereochemistry, and Applications

Introduction

This compound is a chiral primary amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis via chiral resolution, and key applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a methoxy-substituted benzene ring attached to an ethylamine backbone with a chiral center at the alpha-carbon. Its specific enantiomeric configuration dictates its interaction with other chiral molecules, a property that is fundamental to its applications.

Chemical Structure

The molecule consists of a 2-methoxyphenyl group and an amino group attached to a chiral carbon atom, which also holds a methyl group and a hydrogen atom. The "(R)" designation refers to the right-handed spatial arrangement of these substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Synthesis and Medicinal Chemistry

The primary value of this compound lies in its application as a stereodirecting building block.

-

Chiral Building Block: It is used in the multi-step synthesis of complex molecules where maintaining a specific stereochemistry is essential. It is particularly valuable in creating selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system. [1]* Ligand Development: Derivatives of the compound are utilized as potential ligands for developing radioiodinated antagonists, which are instrumental in the in vivo imaging of 5-HT1A receptors. [2][3]This application is crucial for neuroscience research and diagnosing receptor-related pathologies.

-

Chiral Auxiliary: While less common for this specific molecule, similar chiral amines can be used as chiral auxiliaries. In this role, the amine is temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.

Caption: Role as a chiral building block in a synthetic pathway.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent exposure. [4][5]

Hazard Identification

The compound is classified as corrosive and acutely toxic. [6]Users must consult the Safety Data Sheet (SDS) before handling.

| GHS Classification | Hazard Statement | Precautionary Code |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338 |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | P261, P304+P340, P310 |

| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | P273 |

Handling and Storage Protocols

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors. [4][5]An emergency eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a full-face shield. [5][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [4][5]It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the material can be air-sensitive. [2][4]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [4]

References

-

SpectraBase. (n.d.). (1R)-1-(2-methoxyphenyl)ethanamine. Retrieved from Wiley SpectraBase. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Chemdad Co., Ltd. (n.d.). (R)-1-(2-Methoxyphenyl)ethylamine. [Link]

- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

Sources

- 1. This compound [myskinrecipes.com]

- 2. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

(R)-1-(2-Methoxyphenyl)ethanamine CAS number 68285-23-4

An In-Depth Technical Guide to (R)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-23-4)

Abstract

This compound is a chiral amine that serves as a critical building block and resolving agent in modern organic synthesis and pharmaceutical development. Its unique structural features, comprising a chiral center adjacent to a methoxy-substituted aromatic ring, make it a valuable precursor for stereochemically defined molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis and chiral resolution strategies, key applications, analytical methodologies, and safety protocols. By synthesizing technical data with practical, field-proven insights, this document aims to be an essential resource for the effective utilization of this important chiral intermediate.

Physicochemical and Structural Properties

This compound is a chiral primary amine distinguished by a methoxy group at the ortho position of the phenyl ring. This substitution influences its steric and electronic properties, which are pivotal for its role in stereoselective synthesis.

| Property | Value | Reference(s) |

| CAS Number | 68285-23-4 | [1][2] |

| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethanamine | [2] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Boiling Point | 118°C (at 17 mmHg) | [5] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water (22 g/L) and dimethyl sulfoxide (DMSO). | [5][6][7] |

| Appearance | Liquid (form may vary) | [8] |

| Sensitivity | Air Sensitive | [5][6] |

Synthesis and Stereoselective Control: The Path to Enantiopurity

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of its racemic mixture. While asymmetric synthesis routes exist, classical resolution remains a robust and economically viable method for obtaining the desired enantiomer on a preparative scale.[9][10]

Racemate Synthesis: Reductive Amination

A common and efficient method for preparing the racemic base, 1-(2-methoxyphenyl)ethanamine, is the reductive amination of 2-methoxyacetophenone. This process typically involves reacting the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Caption: Reductive amination of 2-methoxyacetophenone to yield the racemic amine.

Chiral Resolution: A Protocol for Diastereomeric Salt Crystallization

The cornerstone of obtaining the (R)-enantiomer is the separation of the racemic amine via the formation of diastereomeric salts using a chiral resolving agent.[10][11] Tartaric acid is a frequently used agent for this purpose. The principle lies in the differential solubility of the two diastereomeric salts ((R)-amine-(L)-tartrate vs. (S)-amine-(L)-tartrate), allowing for their separation by fractional crystallization.[9]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-(2-methoxyphenyl)ethanamine in a suitable solvent, such as methanol or ethanol, at an elevated temperature. In a separate vessel, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the enantiomeric enrichment of the first crop of crystals.[10]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath (0-4°C) for several hours to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small volume of cold solvent to remove residual mother liquor.

-

Enrichment Analysis: Analyze a small sample of the crystalline salt by chiral HPLC to determine the diastereomeric and enantiomeric excess (ee).

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1-2 M NaOH). Stir vigorously until the solid dissolves completely.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Caption: Workflow for the classical chiral resolution of a racemic amine.

Applications in Research and Drug Development

The utility of this compound is primarily derived from its defined stereochemistry, making it a valuable asset in the synthesis of complex chiral molecules.

-

Chiral Building Block: It serves as a foundational piece in the multi-step synthesis of active pharmaceutical ingredients (APIs), where the final molecule's efficacy and safety are dependent on a specific stereoisomer.

-

Ligand Development for 5-HT₁ₐ Receptors: Derivatives of this amine are actively investigated as potential ligands for developing radioiodinated antagonists used in the in-vivo imaging of 5-HT₁ₐ serotonin receptors.[5][7] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety and depression, making them a significant target in drug discovery.[12]

-

Chiral Auxiliary: The amine can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation to occur stereoselectively. After the transformation, the auxiliary is cleaved and can often be recovered.

Caption: Role as a precursor in a hypothetical API synthesis pathway.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric excess of this compound.

| Technique | Purpose | Details |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound. Spectral data is available for reference.[13] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Typically coupled with Gas Chromatography (GC-MS), it confirms the molecular weight (151.21 g/mol ) and provides fragmentation patterns for identification.[13][14] |

| FTIR Spectroscopy | Functional Group Identification | Infrared spectroscopy helps identify key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.[13] |

| Chiral HPLC | Enantiomeric Purity (ee) | This is the gold standard for determining the enantiomeric excess. It uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[10] |

Protocol Outline: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Sample Preparation: Prepare a dilute solution of the amine (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

-

Instrumentation: Utilize an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~220 nm or 270 nm).

-

Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.[15]

Hazard Identification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage.[15] H318: Causes serious eye damage.[4] H331: Toxic if inhaled.[4][15] |

Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors or mist.[16]

-

First Aid (IF EXPOSED):

-

Inhalation: Move the person to fresh air immediately. Call a POISON CENTER or doctor.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

Storage Recommendations

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][16]

-

Due to its air sensitivity, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

This compound is more than a chemical intermediate; it is an enabling tool for the stereocontrolled synthesis of complex molecular architectures. Its utility in constructing specific enantiomers is critical for advancing drug discovery, particularly in the development of targeted therapeutics. A thorough understanding of its properties, handling requirements, and analytical validation is paramount for any scientist aiming to leverage its synthetic potential safely and effectively. This guide provides the foundational knowledge to achieve that goal, fostering both innovation and safety in the laboratory.

References

- ChemScene. Safety Data Sheet - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnq70GbMZNMrzj5zguUFjnJHs2H6pEhP5MON0P_gm9Les_beFYFwTG_AC257ACQ3pFiAjLxhHnjGdvA_zg913JqFtQyzmX0tXWgjTuFhl8kX5oxszhcu-kvhuznAf9of2DmrqPBXO0rlfRvbfIpTSCnGdcdlzAgHc6U--5Z2y8VE3J3U9sIN49CRU_XdvBTFc]

- ChemicalBook. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWokqXN7TqlYteBsyVW2zZWMiJo3VoP355kVaFvebKumvzqE28SgSjHQKfR3_QHMhMXl80sskIQ5Q8_TtzNDjSrl8mu_ckd69nOs_tz8qib1kZ30fpuYfvSuCrISkuv_Ozr8rPk28tfkfL59t19mVHnsRrxD4MHrk-pBCP6bZs]

- J&K Scientific. This compound | 68285-23-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELUTe6EMYyS_S-UBSdM5_Q_cu4WAQj_-4E9jI2kBhJDu8_hsuXMUbg0wFARvjQVQb5yhJ1RMzDUsu4arBtQ85MjjdNS3TJLDg3Wan2UeHfmKMIHmVUSGMc8HjbuKCaKBHmp3S2Ofy-VAD_]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0O7pZZR-2Jt88L6P_nwwOWdE7ZJTvNsWTYz6zealyQY1BjRc1Bw3ulOOnchn9Mp6W0dp2RwTMU007tBHuvvokUoUTQnmW_iodJiaZU8j7Iw1lXgS4d_WYEWnW0a1IcPo4feGt9-0Q1LhWWNsBlV8f1VtOM7BX192Eis4W-J3RQ1olg2JMQ_c0ams5ISXcwMfxfeOxtESZ-bLdekvZ7rFS5SoXHen7T0qkVix4br5_p4nnxBdCwd6W1PHTEEcASaPK9erC_YCAdkmVAbQch-bi7-FXietHh7l76jA=]

- ChemicalBook. (R)-1-(2-Methoxyphenyl)ethylamine | 68285-23-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC5osihdlpmy-F_zTv52r9q_JugECntOgYvVL7mfeHWnC_qPpnYaSlRuFifJ5CxCYNUBYQ7zqsN6WJTq_o4hloRVEZZ8KMdpLmXsEIsw_6DwuwRNOzv0l6coEj4Jdmoj1J2Aiba-6OWfoGbkVTSWz-GmaAOalD4I3C0GwAR49h-Q==]

- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIZswSLivBjUeREQzR8xe-d2XtRIkJHE3iOzJt3J2c3IuHRm7mSx4Cf9VYqyKykgnvMYto0nVAR1kHbYkm0YP7TGJQA7OTgVL_pqQCc4D0FAKVuMHJlM-0ZpMmB_QGkJ6Rxf0vlrWm_7ux6_ib6WLgYNKSGR_eIRi4VkFH5WyscAGVNCc=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Rx6JV5skM6V8gDHngibZc1JSzC6Ddg_aR8yv2_Uuln93Z66CKvPfmm66Unlh5IQlwlMlUXIqVvfCU0Xt3Gdf4Gd1uMPSQMQF9W54Y7cHaUK3pbJ69vgD_fLCct8VKZaqOFJfh92ZdANA-iboUpF3mwHlKXUMO5m6eAMyf3GhJWcsQ3vwiggtjL8nb5Nr_-ROmccVATxN8UkJrGyg-xp0sGk2mvFH6R9WuNrLTeVg5vxz92oHGnYKVVhkEb8oCV2QxofFPmRwiWKgZAn42ZqOpX_AcAZcY8xfB6UhLJnT]

- ChemScene. 1-(2-Methoxyphenyl)ethan-1-amine | 40023-74-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7N7Q4SVaEq_HrO4BUugssVCdWtpAhWGAS_btoKbA4hrQkSjhY0JUtZ4wSq4PpmBwOHcyENvVsZCmmtFzy8WJatWdxvDfXUnHMlqWF1L_FEHoBoGzdh0wwY1zQVkWLTbZttbZClrXjD_0ba2U=]

- CymitQuimica. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrCTdkWH2z4tU0No2ruku3PSIFZOkxC90tbhtqhpxTvF3CaN9wyRNrz3iUHxnHhHWZ1jnXu7Cduruq1jynFpVTYF8mV1HEj7NzoeCD8eDQqm5plHzHFHm0FcRGnUnrytmcrH3tR4Ml4iPN_kjsjlNfWzjhUe8SOIzMnZM=]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFGoPz6exODEOBhvJmyi_aKg1C4rSoJ3Djpy5n9LtWEjVzgt_6vT0trGPf0-hiG2a8dCuONFOLMvFS8CgBrPq5X8curHilvPQR84iZ8GjmRMCiPZTwUH4j0llLb28qTHv_SnxiTagW9FJx07g=]

- Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGudOpS-Gk4F0EGWcxlAg54VtnJb3JFyK2vkdDTQIbXus5nsmm7LuoDeVJF5I9ksiJzhTkR6kY0cLmDOoYQ6E1yxva8qoYHQ_fLwKdw0ag1hothUAp2JqgFSkqypPknvWga8dVLoXepC57G8f846OKEhgDLKbxrga937Gl9pCRBypV33QPtO5jVTcJMuqoxm4eYdkc0YWp01c3k1lrQ2ERQZeoJ2ZdfIvdaSLYv]

- Benchchem. A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN8KpSP61T-gkne8Jf50BjvOjBKWG6CgzZT1AOxciongA-Q4Ui5TgjUArWO4WVXoDuimeRxfabOWznqknDWh5LCdWez21lAI2VJX-Vlj8wO2jSu-gsP0n1bSAMML1qH4p0oWzf53Qf2u8Dswx-YsnKCdRIXreP-E-kemnOnUKUBdy14ZytWvY1C18MMCYbdL2LE1GsTLOWNrllSYeWnSGFDWv0-2HHMIcNRwaZZsoFaZXxnAUzvKJ1DbddRQw3xEDDtFfHF-rljWrx]

- Fisher Scientific. SAFETY DATA SHEET - (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYRgtgYcKY19U30F5cfMcGlwxtCt6T1MnGiO-cHVkwVNQBtA4R-g8AZ0qaegrOVb2TdA-AmzlIiwnT1YL8ho_8KYlrNhv5uPYXXXz-UYR3o3x3dZKxl4CEnbOKGBi4WfMecpUNdbFgadBgYv0IFHRNxOzLR_XOCLUmQOeE6k28r4_JyGSCFEf52qDBsw=]

- US EPA. ANALYTICAL METHOD SUMMARIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvbOzVI2LxEAJ9CnjIQMGMuF1fOoA4ic4VToHQ6tcsKLq7SdU6hnz6cobD-fHwv8UAAvsI0vsnCSaXWdMmIkE_w_QXJaDGx-9DT6PFB0oQ3g42UijkP8AQN_Roub_bwamavflGMTqWygSXMA_QOZiVpyRxblGTOZKwKhd7RUsISA65rRXL49z33YKRC8GB]

- Aaron Chemicals. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8c5JMZGjU1XN2PD_1I1dnpBWpyCDEXey6TNIdo8USouD0qdkComjXt0FA6bUZXHKXWbl_efKoRK8N4433Bokty49T2pLReUMXOi9O7PXgXk52EDzoovSlf3z-jgEcxJTWb33P97hW]

- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Hyoiw1H10fNkici2oeQVn_kHysb4GT_FEP_3kD59lL7B3dQtNt7NkfU9XB-KnIvqmVyRpOiqLwWj-Aze-Dn4j3CGNfZgmhj8GgyYSZ79xw9pRER4o77fgco3KQBif__Z2HaBYw53VC8r0Zu04RY5D5pIR8lLoRxPUy_2Luyk-WHU4bwXCcArq_Dr5GUejENfQID9fjdEJSNwnbdkrv0V_0T2NzxT1WuTtCu_ONIStqVQkGqVApbfZ9wfF06HLvpW8QCy22jn1eYQ_yO6H3jMI4nkvoLtgEVj]

- PubChem. 1-(2-Methoxyphenyl)ethan-1-amine | C9H13NO | CID 2794230. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0mANEifOJ_yFB_9V76IVlpsKpk-GOVTw60HMY0SEev4Q7lDScsG3GYQCWG0zSivHCbSwDar7wufQuZQBffcYLZpDbiBJrR0vaMvENjHmqnULeOEKctF-l8ibMVrlyf2NiA3ee_GDnBMsAK4s=]

- Chemdad Co., Ltd. (R)-1-(2-Methoxyphenyl)ethylamine. [URL: https://vertexaisearch.cloud.google.

- Fisher Scientific. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLVXO7_Ez3Hz2FJmcdV5Jl2-3WrdQkLjAd6PrLM3spoRY8DqB2w650DF2U2wb-AMiULQdvzQqAfjArTU_piZ0aOEejEVOte1qhuM-qrIkE0vnme0W8wrX7AkE4qpgm_b7HIDqaXCFSO4767ywkmTq3fHFptanNzWey8dS2VugW4xHZDkCB1e2y9ihtdK938gLTuYkdIsfFljek-gVD7rYU2PqniStBU-2Nbow3]

- Onyx Scientific. Chiral Resolution Screening. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGfYyW5k3ercl2v9U63SuznGUBPvKaA-6no5q_nM0SUHLW9aydW7a7zRlD8BfaC8LMg9mXpQP9Dvm6G4HDVlmdtKt1PhxQJcnT7I19Roo70_RigIKjZV6Bi7uyR4QxcJpEwqcqSjhx3o11kjiRiophFj5068hKjA=]

- SpectraBase. (1R)-1-(2-methoxyphenyl)ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOlknB-U1FpxxEP3O6eCt6t9FO0H_XYbwtKTaJ0fijFpisTteF42Jq_j5GxCrgCSdnZT7-cy_CQYaqNgjLf9Ki5SB4OP2WhIqyyRBsb4KLUEDBf2EJVJsqrW4L_n0WHTyMrEURrFHq]

- CymitQuimica. 2-(2-methoxyphenyl)ethan-1-amine. [URL: https://vertexaisearch.cloud.google.

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBKb1U3QV3KWefoSioQJXHyRGLhkpB8wMhGaeu5ut3XYQWzWFrOdFrfgf1cqG2QFVAapYHqLih7Gyptrb3BFgzzo0dIzt38iAsj3T0UoX4NSy0KannqG2Ma878WaXrrnoUQ==]

Sources

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (R)-1-(2-Methoxyphenyl)ethylamine | 68285-23-4 [chemicalbook.com]

- 4. fishersci.be [fishersci.be]

- 5. (R)-1-(2-Methoxyphenyl)ethylamine Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. 2-(2-methoxyphenyl)ethan-1-amine | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. onyxipca.com [onyxipca.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. (R)-1-(2-Methoxyphenyl)ethylamine - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of (R)-1-(2-Methoxyphenyl)ethanamine

Abstract

(R)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block in modern medicinal chemistry and asymmetric synthesis. Its structural motif is present in numerous pharmacologically active compounds, making its efficient and stereocontrolled synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this amine in high enantiopurity. We will dissect three field-proven methodologies: Asymmetric Reductive Amination, Enzymatic Kinetic Resolution, and the use of Chiral Auxiliaries. Each section explains the underlying chemical principles, offers detailed experimental protocols, and presents comparative data to inform methodological selection based on scalability, cost, and desired optical purity.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural components in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] It is estimated that 40-45% of small-molecule drugs contain a chiral amine fragment, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even detrimental.[1] this compound serves as a key intermediate, valued for its utility as a resolving agent, a chiral base, or a synthon for more complex molecular architectures.[4] The challenge, therefore, lies not merely in its synthesis, but in achieving high enantiomeric excess (ee) in a robust and reproducible manner. This guide explores the most effective strategies to meet this challenge.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single-enantiomer amine from a prochiral ketone, 2-methoxyacetophenone, can be approached from several distinct angles. The choice of strategy often depends on available resources, scale, and the specific purity requirements of the final application. We will focus on three dominant and industrially relevant strategies.

Strategy 1: Asymmetric Reductive Amination (ARA)

This is arguably the most direct and atom-economical approach, converting the prochiral ketone directly into the chiral amine in a single, stereocontrolled step.[5][6] The process involves the in situ formation of an imine from 2-methoxyacetophenone and an ammonia source, which is then asymmetrically hydrogenated using a chiral transition-metal catalyst.[6][7]

Causality and Mechanistic Insight: The success of this reaction hinges on the chiral catalyst, typically an Iridium, Rhodium, or Ruthenium complex bearing a precisely designed chiral ligand.[1][5][8] This ligand creates a chiral pocket around the metal center, forcing the imine substrate to coordinate in a specific orientation. The subsequent hydride transfer (from H₂ gas or a transfer agent like formic acid) is thus directed to one face of the C=N double bond, yielding a preponderance of one enantiomer.[9]

Experimental Protocol: Ir-Catalyzed Asymmetric Transfer Hydrogenation

-

Reactor Setup: To a dried Schlenk flask under an inert nitrogen atmosphere, add the chiral catalyst, such as a [Cp*IrCl₂]₂ dimer, and a suitable chiral ligand (e.g., a TsDPEN derivative).

-

Solvent and Reagents: Add anhydrous solvent (e.g., dichloromethane or methanol). Introduce 2-methoxyacetophenone (1.0 eq).

-

Hydrogen Source: Add the hydrogen source. For transfer hydrogenation, a formic acid/triethylamine (HCOOH/NEt₃) azeotrope (5:2 molar ratio) is a common and effective choice, serving as both the hydrogen donor and an acid scavenger.[9]

-

Amine Source: Add the amine source, typically ammonium formate (NH₄HCO₂) (1.5-2.0 eq), which provides the nitrogen atom.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification & Analysis: Purify the crude amine by silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Data Summary: Asymmetric Reductive Amination

| Catalyst System | Ligand Type | Reductant | Solvent | Yield (%) | ee (%) |

| [Cp*IrCl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | ~95% | >98% (R) |

| [RuCl₂(p-cymene)]₂ | Chiral P,N Ligand | H₂ (20 bar) | Methanol | ~92% | >97% (R) |

| Rh(COD)₂BF₄ | (R)-Walphos | H₂ (10 bar) | Toluene | ~90% | >96% (R) |

Note: Data are representative values based on typical performance for analogous substrates.

Workflow: Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[10] In this approach, racemic 1-(2-methoxyphenyl)ethanamine is synthesized first via a standard, non-chiral method (e.g., Leuckart reaction or direct reductive amination with NaBH₃CN).[11][12] An enzyme, typically an (S)-selective ω-transaminase (ω-TA), is then used to selectively convert the unwanted (S)-enantiomer into the corresponding ketone, leaving the desired (R)-enantiomer untouched and enantiopure.[13]

Causality and Mechanistic Insight: ω-Transaminases catalyze the transfer of an amino group from an amine to a carbonyl acceptor.[14] The enzyme's active site is exquisitely chiral, allowing it to bind and react with only one enantiomer of the racemic amine substrate. By choosing an (S)-selective enzyme, we ensure that only the (S)-amine is consumed. The maximum theoretical yield for this process is 50%, as half of the starting material is sacrificed. However, the operational simplicity and exceptional enantioselectivity often make this a preferred industrial method.[10]

Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 7.5-8.5).

-

Reagent Solution: In the buffer, dissolve the racemic 1-(2-methoxyphenyl)ethanamine substrate (e.g., 50 mM). Add the amino acceptor, typically pyruvate (1.0-1.2 eq).

-

Cofactor: Add the essential pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

-

Enzyme Addition: Initiate the reaction by adding the lyophilized ω-transaminase powder or a whole-cell biocatalyst expressing the enzyme.[10]

-

Reaction: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction by chiral HPLC, tracking the disappearance of the (S)-enantiomer and the formation of 2-methoxyacetophenone. The reaction is complete when the conversion reaches ~50%.

-

Workup: Adjust the pH of the mixture to >10 with NaOH to ensure the amine is in its free base form. Extract the remaining (R)-amine with an organic solvent like methyl tert-butyl ether (MTBE).

-

Purification: The ketone byproduct will also be extracted. Separate the (R)-amine from the ketone via acid-base extraction or silica gel chromatography.

-

Analysis: Confirm the final enantiomeric excess of the isolated (R)-amine by chiral HPLC.

Data Summary: Enzymatic Kinetic Resolution

| Enzyme Source | Selectivity | Amino Acceptor | Temp (°C) | Conversion (%) | Product ee (%) |

| Arthrobacter sp. (ATA-117 mutant) | S-selective | Pyruvate | 35 | ~50% | >99% (R) |

| Vibrio fluvialis | S-selective | Pyruvate | 30 | ~50% | >99% (R) |

| Aspergillus fumigatus | R-selective* | D-Alanine | 40 | ~50% | >99% (S) |

*Note: An R-selective enzyme could be used to resolve for the (S)-enantiomer, leaving the (R)-enantiomer behind after reacting with an R-amine donor.

Workflow: Principle of Kinetic Resolution

Caption: Principle of Enzymatic Kinetic Resolution.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This classic and highly reliable strategy involves temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate.[15] The auxiliary then directs a subsequent bond-forming reaction to occur diastereoselectively. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered. For amine synthesis, Ellman's tert-butanesulfinamide is an exceptionally versatile and widely used auxiliary.[16]

Causality and Mechanistic Insight: The synthesis begins with the condensation of 2-methoxyacetophenone with (R)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The bulky tert-butyl group and the stereochemistry at the sulfur atom effectively block one face of the C=N bond. Consequently, a non-chiral reducing agent (e.g., NaBH₄) is forced to deliver a hydride ion from the less sterically hindered face.[15] This substrate-controlled reaction results in a high diastereomeric ratio. The final step is the simple acidic hydrolysis of the N-S bond to release the enantiopure primary amine.

Experimental Protocol: tert-Butanesulfinamide Method

-

Imine Formation: In a round-bottom flask, dissolve 2-methoxyacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF. Add a Lewis acid catalyst/dehydrating agent, such as Ti(OEt)₄ (2.0 eq). Heat the mixture to reflux for 5-12 hours. Monitor imine formation by TLC.

-

Workup 1: Cool the reaction, pour it into brine with stirring, and filter the resulting titanium salts. Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to obtain the crude N-sulfinylimine.

-

Diastereoselective Reduction: Dissolve the crude imine in an anhydrous solvent (e.g., THF) and cool to -78 °C under a nitrogen atmosphere. Add a reducing agent, such as sodium borohydride (NaBH₄) (3.0 eq), portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup 2: Quench the reaction by the slow addition of methanol, followed by saturated NH₄Cl solution. Extract the product with ethyl acetate, dry, and concentrate.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a stoichiometric amount of HCl (e.g., 2-4 M solution in dioxane). Stir at room temperature for 1-2 hours.

-

Final Isolation: Concentrate the mixture in vacuo. The product is now the hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent. Dry and concentrate to yield the final (R)-amine.

-

Analysis: Determine the enantiomeric excess by chiral HPLC.

Data Summary: Chiral Auxiliary Approach

| Auxiliary | Condensing Agent | Reducing Agent | Cleavage | Diastereomeric Ratio (dr) | Overall Yield (%) |

| (R)-tert-Butanesulfinamide | Ti(OEt)₄ | NaBH₄ | HCl/MeOH | >95:5 | ~80-90% |

| (R,R)-Pseudoephedrine | - | LiAlH₄ | H₂/Pd-C | >90:10 | ~70-80% |

| (S)-1-Phenylethylamine | Ti(OiPr)₄ | H₂/Pd-C | H₂/Pd-C | >92:8 | ~75-85% |

Workflow: Chiral Auxiliary (Sulfinamide) Method

Caption: Synthesis using the tert-butanesulfinamide chiral auxiliary.

Conclusion and Strategic Comparison

The synthesis of this compound can be accomplished effectively through multiple robust strategies. The optimal choice is dictated by project-specific constraints.

-

Asymmetric Reductive Amination offers the highest atom economy and is ideal for large-scale manufacturing where direct conversion is paramount. However, it requires investment in specialized transition-metal catalysts and ligands, and may necessitate high-pressure hydrogenation equipment.

-

Enzymatic Kinetic Resolution provides unparalleled enantioselectivity (>99% ee is common) and operates under mild, aqueous conditions, aligning with green chemistry principles.[7] Its main drawback is the theoretical maximum yield of 50%. This is often acceptable in pharmaceutical development where enantiopurity is non-negotiable.

-

The Chiral Auxiliary approach is a reliable and versatile lab-scale method that guarantees high stereocontrol. The use of Ellman's auxiliary is particularly well-documented and predictable.[16] While it involves more synthetic steps than ARA, the reagents are readily available, and the auxiliary can often be recycled, offsetting some of the cost.

Ultimately, each described protocol represents a self-validating system capable of delivering the target molecule with high fidelity. The selection of a particular path will depend on a careful evaluation of the balance between yield, enantiopurity, cost, and scale.

References

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3395-3456. [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. [Link]

-

Wang, D., & Astruc, D. (2015). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Chemical Society Reviews, 44(23), 8529-8540*. [Link]

-

University of Barcelona Digital Repository. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Ohkuma, T., et al. (2012). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 14(24), 6282-6285. [Link]

-

Shadambikar, G., & Bhaisare, M. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14036-14075. [Link]

-

Tu, Y., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(50), 9294-9299. [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

-

Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

ResearchGate. (n.d.). Transaminase-catalyzed kinetic resolution with co-substrate recycling. ResearchGate. [Link]

-

Horváth, Z., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Molecules, 24(9), 1801. [Link]

-

Contente, M. L., et al. (2016). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 8(15), 2472-2475. [Link]

-

Kim, J., & Kim, B. G. (2020). Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine. Applied Biochemistry and Biotechnology, 191(1), 92-103. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation [diposit.ub.edu]

- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]

- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

Part 1: The Foundation - Chiral Resolution via Diastereomeric Salt Formation

An In-Depth Technical Guide to the Applications of (R)-1-(2-Methoxyphenyl)ethanamine in Organic Synthesis

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereocontrol a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. This compound has emerged as a versatile and effective chiral reagent in this pursuit. This guide provides a detailed exploration of its primary applications, focusing on the underlying principles, experimental methodologies, and the causal factors that drive its efficacy.

The most widespread and industrially scalable application of this compound is as a chiral resolving agent for racemic carboxylic acids. This classical technique remains highly relevant due to its cost-effectiveness and scalability for producing enantiomerically pure compounds.[1]

The Core Principle: Differential Solubility

Chiral resolution hinges on a simple yet powerful principle: enantiomers have identical physical properties, but diastereomers do not.[2] By reacting a racemic mixture of a carboxylic acid, (R/S)-Acid, with a single enantiomer of a chiral base, such as this compound ((R)-Amine), two diastereomeric salts are formed:

-

Salt 1: [(R)-Acid]·[(R)-Amine]

-

Salt 2: [(S)-Acid]·[(R)-Amine]

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system.[1][3] This difference allows for their separation through a process called fractional crystallization, where the less soluble salt selectively precipitates from the solution.

Causality in Chiral Recognition: The Role of Molecular Interactions

The successful separation of diastereomeric salts is not a matter of chance; it is dictated by the specific non-covalent interactions within the crystal lattice. The structure of this compound is key to its effectiveness. The primary amine provides a basic center for salt formation with the carboxylic acid. The chiral center, along with the sterically demanding 2-methoxyphenyl group, creates a unique three-dimensional architecture.

The crystal packing and stability of the diastereomeric salts are governed by a network of interactions:

-

Ionic Bonding: The primary interaction is the ionic bond between the ammonium cation (R-NH3+) and the carboxylate anion (R'-COO-).

-

Hydrogen Bonding: The N-H protons of the ammonium group act as hydrogen bond donors, interacting with the carboxylate oxygens.

-

Steric Hindrance: The bulky phenyl group creates significant steric hindrance, influencing how the components of the salt can pack together.

-

π-π Interactions: The aromatic rings can engage in stabilizing π-π stacking interactions.

-

Methoxy Group Influence: The ortho-methoxy group is not merely a spectator. It can influence the conformation of the phenyl ring and participate in additional weak interactions, such as CH-O bonds, further differentiating the crystal packing of the two diastereomers.[4]

The less soluble diastereomer is the one that can form a more stable, lower-energy crystal lattice. This subtle interplay of attractive and repulsive forces is the basis for chiral recognition and successful resolution.[4]

Experimental Workflow: A Self-Validating Protocol

The protocol for chiral resolution is a systematic process designed to isolate one diastereomer in high purity. Each step serves to validate the success of the previous one.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature to ensure complete dissolution.[5]

-

In a separate vessel, dissolve this compound (0.5 - 1.0 eq) in the same solvent. The use of substoichiometric amounts of the resolving agent is common and can improve the enantiomeric excess of the crystallized product.

-

Slowly add the amine solution to the acid solution with constant stirring.

-

-

Crystallization and Isolation:

-

Allow the mixture to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of well-ordered crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble one.

-

Further cool the mixture in an ice bath (0-5 °C) to maximize the yield of the precipitated salt.[5]

-

Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent to remove residual mother liquor.

-

-

Liberation of the Free Enantiomer:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).

-

Stir vigorously until the solid dissolves completely. The acid protonates the carboxylate, forming the free carboxylic acid which partitions into the organic layer. The amine remains in the aqueous layer as its hydrochloride salt.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.[3]

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step can be basified (e.g., with NaOH) to deprotonate the ammonium salt and liberate the free this compound, which can then be extracted with an organic solvent and recycled.

-

| Parameter | Rationale / Choice | Expected Outcome |

| Solvent | Must dissolve both salts at high temp, but show a large solubility difference upon cooling. | Determines the efficiency of separation and crystal quality. |

| Temperature | Controls the rate of crystallization and the final yield. | Slow cooling is crucial for high diastereomeric purity. |

| Stoichiometry | Using 0.5 eq of amine can lead to a higher e.e. in the first crop. | Optimization between yield and enantiomeric purity. |

Part 2: Application as a Chiral Auxiliary

Beyond resolution, this compound can be used as a chiral auxiliary. In this strategy, the amine is temporarily incorporated into a prochiral molecule via a covalent bond, typically forming an amide.[6] The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and removed.[7]

The Core Principle: Steric Shielding and Diastereoselective Control

Once covalently attached, the bulky 2-methoxyphenyl group of the auxiliary creates a chiral environment around the reactive center of the substrate. It effectively shields one face of the molecule, forcing an incoming reagent or electrophile to attack from the less hindered face. This steric control leads to the preferential formation of one diastereomer over the other.[8]

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Key Transformation: Asymmetric α-Alkylation of Carboxylic Acid Derivatives

A prime example is the alkylation of an enolate derived from an amide of this compound.

Detailed Protocol:

-

Amide Formation:

-

React a prochiral acyl chloride or carboxylic acid (activated with a coupling agent like DCC) with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂).

-

Purify the resulting chiral amide by chromatography.

-

-

Diastereoselective Alkylation:

-

Cool a solution of the chiral amide in a dry ethereal solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a stereodefined Z-enolate. The conformation of the enolate is locked by chelation between the lithium cation, the enolate oxygen, and the amide oxygen.

-

The bulky auxiliary shields the top face of the enolate.

-

Add an electrophile (e.g., benzyl bromide). The electrophile approaches from the less hindered bottom face, resulting in the formation of the new C-C bond with high diastereoselectivity.

-

-

Auxiliary Cleavage:

-

Cleavage of the amide bond is crucial and must be performed under conditions that do not cause racemization of the newly formed stereocenter.[9]

-

Mild Hydrolysis: Reaction with hydroxylamine (NH₂OH) or its salts can cleave the amide bond under mild conditions, preserving chiral centers.[9][10]

-

Strong Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6M HCl) can hydrolyze the amide to the corresponding carboxylic acid. This method is harsh and risks racemization.

-

Reduction: Treatment with a reducing agent like LiAlH₄ will reduce the amide to the corresponding primary alcohol.

-

| Reagent/Condition | Rationale / Choice | Diastereomeric Excess (d.e.) |

| Base (for enolate) | LDA is used to ensure rapid and complete deprotonation, forming the Z-enolate. | Typically >95% d.e. |

| Electrophile | Less bulky electrophiles (e.g., MeI, BnBr) generally give higher selectivity. | Varies, but often >90% d.e. |

| Cleavage Method | Must be chosen based on the desired final functional group (acid, alcohol) and stability of the product. | Critical for preserving the enantiopurity of the final product. |

Part 3: Applications in Pharmaceutical Synthesis

The utility of this compound and its close analogs is evident in the synthesis of active pharmaceutical ingredients (APIs). Chiral amines are crucial intermediates for many drugs. For instance, related structures like (S)-(-)-1-(4-methoxyphenyl)ethylamine serve as key chiral building blocks or resolving agents in the synthesis of drugs like Sitagliptin, an anti-diabetic medication.[11] The principles of resolution and auxiliary control demonstrated by this compound are directly applicable to the large-scale production of such enantiomerically pure pharmaceutical compounds.[12]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its primary application as a resolving agent offers a robust, scalable, and economically viable route to enantiomerically pure carboxylic acids. The efficacy of this process is rooted in the predictable formation of diastereomeric salts with differential solubilities, governed by a complex interplay of non-covalent forces. Furthermore, its use as a chiral auxiliary provides a reliable method for diastereoselective bond formation, leveraging steric control to build complex stereocenters with high fidelity. For researchers in academia and industry, a thorough understanding of these applications is essential for the efficient and precise synthesis of chiral molecules that drive innovation in medicine and materials science.

References

- A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. Benchchem.

- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm (RSC Publishing).

- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.

- Chiral auxiliary. Wikipedia.

- Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine. Benchchem.

- Method for cleaving amide bonds.

- Chiral Auxiliaries. Sigma-Aldrich.

- Chiral Auxiliaries in Asymmetric Synthesis.

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Amide bond cleavage method.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Chiral Auxiliaries [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]

- 10. KR20180121492A - Amide bond cleavage method - Google Patents [patents.google.com]

- 11. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

A Technical Guide to Chiral Amines as Resolving Agents

For researchers, scientists, and drug development professionals, the synthesis and purification of enantiomerically pure compounds are paramount. The biological activity of a chiral molecule often resides in a single enantiomer, with the other being inactive or even eliciting harmful side effects.[1][2] This guide provides an in-depth exploration of a cornerstone technique in chiral separation: the use of chiral amines as resolving agents for the separation of racemic mixtures, particularly acids, through diastereomeric salt formation.[3][4][5][6]

The Principle of Diastereomeric Salt Resolution

Enantiomers, being mirror images of each other, possess identical physical properties such as melting point, boiling point, and solubility, making their direct separation exceedingly difficult.[3][7][8] The classical method of resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers.[6][7] Diastereomers are stereoisomers that are not mirror images and, crucially, have different physical properties.[3][7][8]

When a racemic mixture of an acid, let's denote it as (±)-Acid, is reacted with a single enantiomer of a chiral amine base, for instance, (R)-Amine, two diastereomeric salts are formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[3] These salts, not being mirror images of each other, will exhibit different solubilities in a given solvent.[4][5] This difference in solubility is the key to their separation via fractional crystallization.[4][5][9] The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor.[4]

Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.

Selecting the Optimal Chiral Resolving Agent

The success of a resolution is heavily dependent on the choice of the resolving agent.[5][9] An ideal chiral amine should:

-

Be readily available in high enantiomeric purity.

-

Be cost-effective, especially for large-scale applications.[2]

-

Form highly crystalline salts with the target compound.

-

Induce a significant difference in the solubility of the resulting diastereomeric salts to ensure efficient separation.[5]

-

Be easily recoverable for reuse.[2]

The selection process is often empirical, and screening of several resolving agents and solvent systems is a common practice to identify the optimal conditions for a specific resolution.[6][10]

Commonly Used Chiral Amines as Resolving Agents

A variety of natural and synthetic chiral amines are employed as resolving agents.

| Chiral Amine | Structure | Typical Applications |

| Brucine | Alkaloid | Resolution of a wide range of racemic acids.[4][5][11] |

| (-)-Ephedrine | Alkaloid | Resolution of carboxylic acids.[5] |

| (R)-(+)-1-Phenylethylamine | Synthetic | Widely used for the resolution of racemic acids.[12][13][14] |

| Quinine | Alkaloid | Resolution of acidic compounds.[3][7][8] |

| Cinchonidine | Alkaloid | Resolution of profens and other acidic compounds.[5] |

The Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Methodology

1. Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical as it significantly influences the solubility of the diastereomeric salts.[4][5]

-

Add an equimolar amount of the chosen chiral amine resolving agent to the solution. The mixture may exotherm.[15]

-

Stir the solution until all solids are dissolved, heating gently if necessary.

2. Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.[3][15] Seeding with a small crystal of the desired salt can sometimes facilitate crystallization.

-

The crystallization process may require several hours or even days to reach completion.[15]

3. Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in water or a suitable solvent.

-

Add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and liberate the free carboxylic acid.[4] The chiral amine will remain in the aqueous layer as its corresponding ammonium salt.

5. Extraction and Purification:

-

Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[9][16]

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.

6. Recovery of the Chiral Resolving Agent:

-

The aqueous layer from the previous step, containing the resolving agent, can be treated with a strong base (e.g., NaOH or KOH) to deprotonate the ammonium salt and regenerate the free chiral amine.[7]

-

The recovered amine can then be extracted with an organic solvent and purified for reuse, which is a critical consideration for the economic viability of the process on an industrial scale.[2][17]

7. Analysis of Enantiomeric Purity:

-

The enantiomeric excess (e.e.) of the resolved product must be determined. This is typically accomplished using analytical techniques such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying enantiomers.[5]

-

Polarimetry: Measures the optical rotation of the sample, which is proportional to the concentration of the enantiomers.[5] The resolution is considered complete when further recrystallizations do not lead to a change in the measured optical rotation.[3]

-

Causality in Experimental Choices: The Scientist's Perspective

The described protocol, while seemingly straightforward, is a system of interconnected variables where each choice has a direct impact on the outcome.

-

Why screen multiple solvents? The difference in solubility between diastereomers is often subtle and highly dependent on the solvent's polarity and hydrogen bonding capabilities. A solvent that is too good will dissolve both salts, while a solvent that is too poor may cause both to precipitate. The goal is to find a "sweet spot" that maximizes the solubility difference.[4][5]

-

The importance of slow cooling: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping impurities and resulting in a lower enantiomeric excess of the final product. Slow, controlled cooling allows for the selective crystallization of the less soluble salt, leading to higher purity.

-

Why is recovery of the resolving agent crucial? Many chiral resolving agents, especially those derived from natural products or complex syntheses, can be expensive.[2] An efficient recovery and recycling process is essential for making the resolution economically feasible, particularly in industrial settings.[17]

Conclusion

The resolution of racemic mixtures using chiral amines through diastereomeric salt formation is a robust and widely practiced technique in both academic research and industrial drug development.[4][9][10] Its continued relevance lies in its scalability and cost-effectiveness when compared to other methods like chiral chromatography for large-scale separations.[10] A thorough understanding of the underlying principles and meticulous optimization of experimental parameters are key to achieving high yields and enantiomeric purities. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully implement this powerful separation technique.

References

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Brucine - Wikipedia. (n.d.). Retrieved from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

-

6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Retrieved from [Link]

-

1-Phenylethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]

-

Resolution of Racemic Mixtures - OrgoSolver. (n.d.). Retrieved from [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Retrieved from [Link]

-

Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4949. [Link]

-

A Presumable Mechanism of the Separation of Diastereomeric and Enantiomeric Mixtures - Longdom Publishing. (2017). Retrieved from [Link]

-

Chiral resolution - chemeurope.com. (n.d.). Retrieved from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015). Retrieved from [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(2), 241-252. [Link]

-